molecular formula C19H10Cl2O2S B11528708 (2Z)-2-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2Z)-2-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11528708
M. Wt: 373.3 g/mol
InChI Key: QUXQPENZBZMAOR-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that features a unique combination of furan, benzothiophene, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(3,5-dichlorophenyl)furan-2-carbaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-2-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H10Cl2O2S

Molecular Weight

373.3 g/mol

IUPAC Name

(2Z)-2-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C19H10Cl2O2S/c20-12-7-11(8-13(21)9-12)16-6-5-14(23-16)10-18-19(22)15-3-1-2-4-17(15)24-18/h1-10H/b18-10-

InChI Key

QUXQPENZBZMAOR-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.